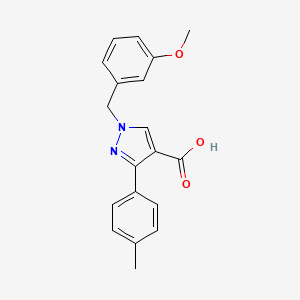
3,5-Bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione is a chemical compound that belongs to the class of thiadiazines It is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing three nitrogen atoms, one sulfur atom, and two carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione typically involves the reaction of 3,5-diamino-1,3,5-thiadiazine with ethylene oxide. The reaction is carried out under controlled conditions, usually in the presence of a catalyst, to ensure the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring cost-effectiveness and efficiency. The industrial production methods also involve purification steps to remove any impurities and obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
3,5-Bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid. The reactions are typically carried out under mild to moderate conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction and conditions used.
科学的研究の応用
3,5-Bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 3,5-Bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
3,5-Bis(2-hydroxyethyl)-1,3,5-triazine: Similar in structure but contains a triazine ring instead of a thiadiazine ring.
3,5-Bis(2-hydroxyethyl)-1,3,5-oxadiazine: Contains an oxadiazine ring instead of a thiadiazine ring.
3,5-Bis(2-hydroxyethyl)-1,3,5-thiadiazole: Contains a thiadiazole ring instead of a thiadiazine ring.
Uniqueness
3,5-Bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione is unique due to the presence of the thiadiazine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
21808-53-7 |
|---|---|
分子式 |
C7H14N2O2S2 |
分子量 |
222.3 g/mol |
IUPAC名 |
3,5-bis(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C7H14N2O2S2/c10-3-1-8-5-9(2-4-11)7(12)13-6-8/h10-11H,1-6H2 |
InChIキー |
NQYRHZAVHWODQW-UHFFFAOYSA-N |
正規SMILES |
C1N(CSC(=S)N1CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B14016024.png)
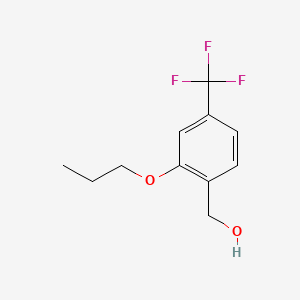
![[4-[[4-(Aminomethyl)phenyl]methyl]phenyl]methanamine](/img/structure/B14016029.png)
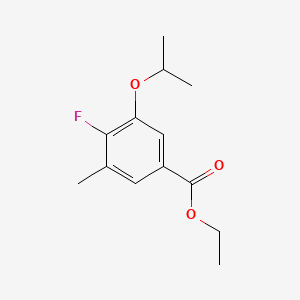
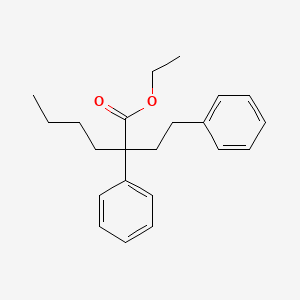
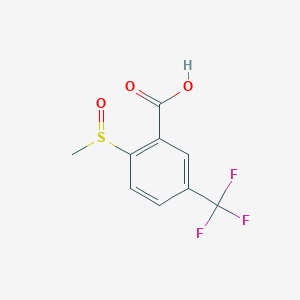
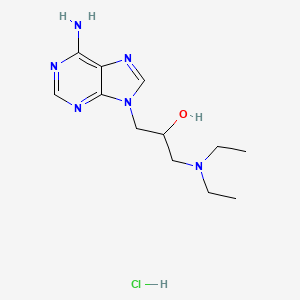
![((1R,3S,5R)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride](/img/structure/B14016082.png)
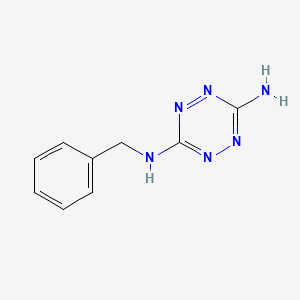

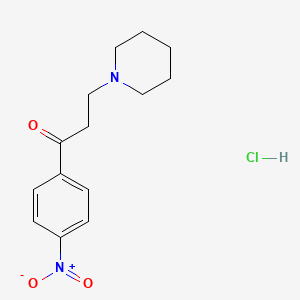
![2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B14016102.png)
